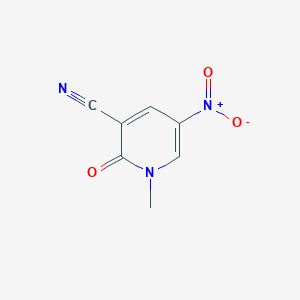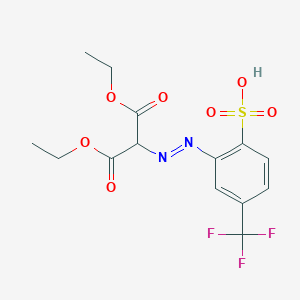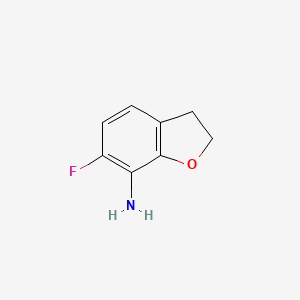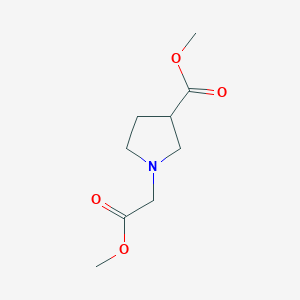
Methyl 1-(2-methoxy-2-oxoethyl)pyrrolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(2-methoxy-2-oxoethyl)pyrrolidine-3-carboxylate is a chemical compound with the molecular formula C9H15NO4 and a molecular weight of 201.22 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-methoxy-2-oxoethyl)pyrrolidine-3-carboxylate typically involves the esterification of pyrrolidine-3-carboxylic acid with methanol in the presence of a suitable catalyst . The reaction conditions often include refluxing the mixture under an inert atmosphere to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-(2-methoxy-2-oxoethyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrrolidine derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Methyl 1-(2-methoxy-2-oxoethyl)pyrrolidine-3-carboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism by which Methyl 1-(2-methoxy-2-oxoethyl)pyrrolidine-3-carboxylate exerts its effects involves interactions with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 1-(2-ethoxy-2-oxoethyl)pyrrolidine-3-carboxylate: Similar structure with an ethoxy group instead of a methoxy group.
Methyl 3-(2-methoxy-2-oxoethyl)thio propionate: Contains a thioether linkage instead of a pyrrolidine ring.
Uniqueness
Methyl 1-(2-methoxy-2-oxoethyl)pyrrolidine-3-carboxylate is unique due to its specific ester and pyrrolidine functionalities, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its applications in multiple scientific fields highlight its importance .
Propriétés
Formule moléculaire |
C9H15NO4 |
|---|---|
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
methyl 1-(2-methoxy-2-oxoethyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C9H15NO4/c1-13-8(11)6-10-4-3-7(5-10)9(12)14-2/h7H,3-6H2,1-2H3 |
Clé InChI |
BFNDBRHGXQREBC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CN1CCC(C1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



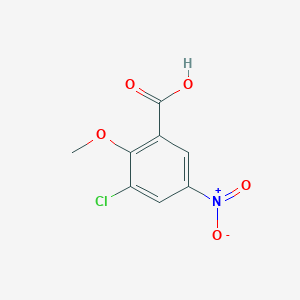
![2-Chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B12844439.png)
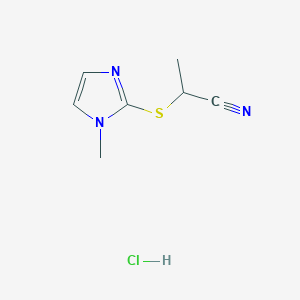
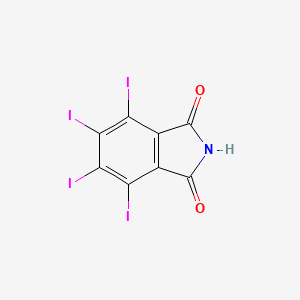
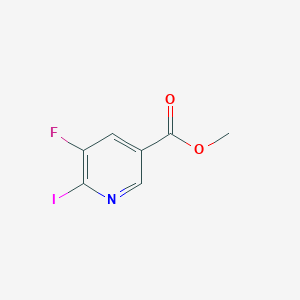
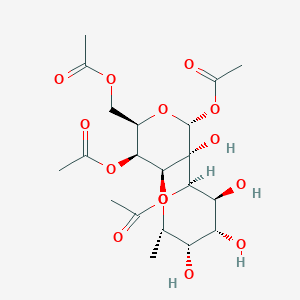
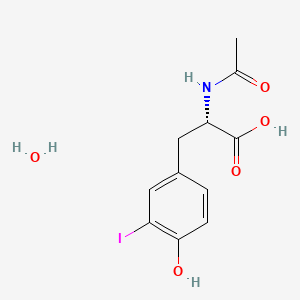
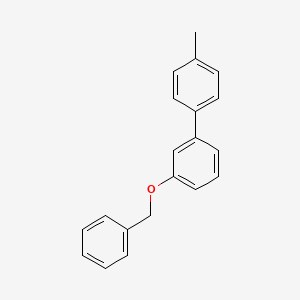
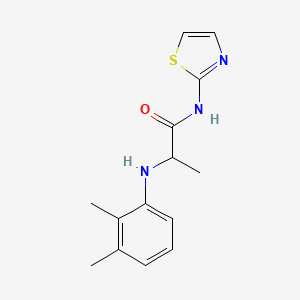
![Methyl 5H-pyrrolo[2,3-b]pyrazine-3-carboxylate](/img/structure/B12844477.png)
